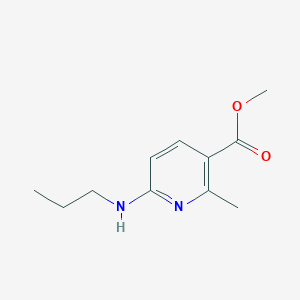
Methyl 2-methyl-6-(propylamino)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-6-(propylamino)nicotinate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 2-position and a propylamino group at the 6-position of the nicotinate structure . It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(propylamino)nicotinate typically involves the reaction of 2-methyl nicotinic acid with propylamine under specific conditions . The process generally includes the following steps:
Esterification: 2-methyl nicotinic acid is reacted with methanol in the presence of an acid catalyst to form methyl 2-methyl nicotinate.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to achieve efficient conversion and minimize by-products .
化学反应分析
Types of Reactions
Methyl 2-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
科学研究应用
Methyl 2-methyl-6-(propylamino)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Methyl 2-methyl-6-(propylamino)nicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life . This interaction leads to various biological effects, including vasodilation and modulation of inflammatory responses .
相似化合物的比较
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Nicotinic acid: A form of vitamin B3 used to treat high cholesterol.
Methyl 3-pyridinecarboxylate: Another derivative of nicotinic acid with similar chemical properties.
Uniqueness
Methyl 2-methyl-6-(propylamino)nicotinate is unique due to the presence of both a methyl group and a propylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
methyl 2-methyl-6-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-12-10-6-5-9(8(2)13-10)11(14)15-3/h5-6H,4,7H2,1-3H3,(H,12,13) |
InChI 键 |
AGAWKIRUPWFDMH-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC(=C(C=C1)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




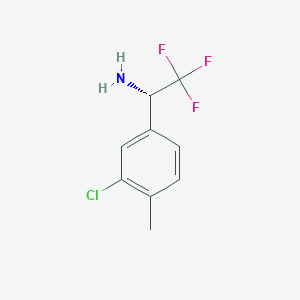
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
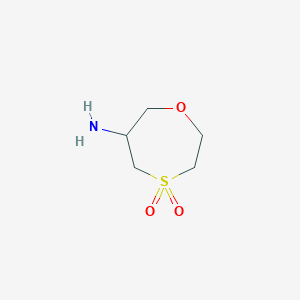
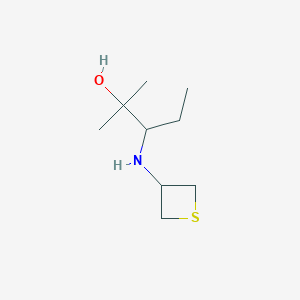
![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)
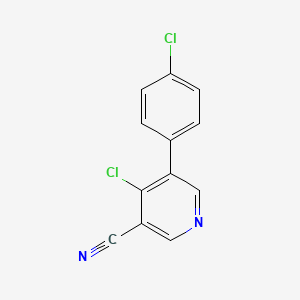
![1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)

